4-Methyl-2-pentanol
Overview
Description
Mechanism of Action
Target of Action
4-Methyl-2-pentanol, also known as Methyl Isobutyl Carbinol (MIBC), is an organic chemical compound primarily used as a frother in mineral flotation . It is also used in the production of lubricant oil additives such as Zinc dithiophosphate . The primary targets of this compound are therefore the minerals in the flotation process and the lubricant oil where it acts as an additive.
Mode of Action
These bubbles attach to the mineral particles, causing them to float to the surface where they can be collected .
Biochemical Pathways
A study has shown that it can be used as an internal standard in the characterization of the volatile fraction of monovarietal wines
Result of Action
The primary result of the action of this compound is the successful flotation of minerals and the enhancement of lubricant oil properties
Action Environment
The action of this compound is influenced by various environmental factors. For instance, in mineral flotation, the efficiency of the frothing process can be affected by the pH, temperature, and mineral composition of the solution . Similarly, the efficacy of this compound as a lubricant oil additive may be influenced by the temperature and pressure conditions of the lubricant system.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 4-Methyl-2-pentanol are not fully understood due to limited research. It is known that enzymes capable of converting natural E. coli metabolites into this compound via coenzyme A (CoA)-dependent chemistry were taken from nine different organisms to form a ten-step de novo pathway .
Cellular Effects
It is known that it can cause serious eye irritation and may cause respiratory irritation .
Molecular Mechanism
It is known that it can be prepared by reacting 2-pentanol with a methylating agent, which can be methyl bromide or methyl iodide .
Temporal Effects in Laboratory Settings
It is known that it is a stable liquid .
Dosage Effects in Animal Models
It is known that the median lethal dose (LD50) is 2590 mg/kg in rats and 1000 mg/kg in mice .
Metabolic Pathways
The metabolic pathways of this compound are not well-understood due to limited research. It is known that it is involved in a ten-step de novo pathway in E. coli .
Transport and Distribution
It is known that it is soluble in ethanol and diethyl ether .
Subcellular Localization
It is known that it is a liquid at room temperature and can be distributed throughout the cell due to its solubility in most organic solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methyl-2-pentanol is typically prepared by the catalytic hydrogenation of methyl isobutyl ketone using a nickel catalyst . The reaction is carried out under high pressure and temperature conditions, followed by fractionation in a rectification column to obtain the final product .
Industrial Production Methods: In industrial settings, this compound is produced through the hydrogenation of methyl isobutyl ketone. This process involves the use of a nickel catalyst and is conducted in large-scale reactors to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-2-pentanol undergoes various chemical reactions, including:
Reduction: It can be reduced to form 4-methylpentane using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Chromic acid, potassium permanganate, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products Formed:
Oxidation: 4-Methyl-2-pentanone.
Reduction: 4-Methylpentane.
Substitution: Various halogenated derivatives depending on the reagent used.
Scientific Research Applications
4-Methyl-2-pentanol has a wide range of applications in scientific research:
Comparison with Similar Compounds
4-Methyl-2-pentanol can be compared with other similar compounds such as:
2-Methyl-2-pentanol: Similar in structure but differs in the position of the hydroxyl group.
3-Methyl-2-pentanol: Another isomer with a different arrangement of the carbon chain.
4-Methyl-2-pentanone: The oxidized form of this compound.
Uniqueness: this compound is unique due to its specific applications as a frother in mineral flotation and its use in the production of lubricant oil additives . Its ability to act as a solvent in various chemical reactions also sets it apart from other similar compounds .
Properties
IUPAC Name |
4-methylpentan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O/c1-5(2)4-6(3)7/h5-7H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVYWICLMDOOCFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O, Array | |
Record name | METHYL ISOBUTYL CARBINOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3942 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | METHYL ISOBUTYL CARBINOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0665 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2026781 | |
Record name | 4-Methyl-2-pentanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2026781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Methyl isobutyl carbinol appears as a clear colorless liquid. Flash point 120 °F. Less dense than water. Vapors heavier than air., Liquid, Colorless liquid with a mild odor; [NIOSH], COLOURLESS LIQUID., Colorless liquid with a mild odor. | |
Record name | METHYL ISOBUTYL CARBINOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3942 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 2-Pentanol, 4-methyl- | |
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Record name | Methyl isobutyl carbinol | |
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Record name | METHYL ISOBUTYL CARBINOL | |
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URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0665 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Record name | METHYL ISOBUTYL CARBINOL (METHYL AMYL ALCOHOL) | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/76 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
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Record name | Methyl isobutyl carbinol | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0422.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
269.2 °F at 760 mmHg (USCG, 1999), 133 °C @ 760 MM HG, 132 °C, 271 °F | |
Record name | METHYL ISOBUTYL CARBINOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3942 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 4-METHYL-2-PENTANOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1154 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | METHYL ISOBUTYL CARBINOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0665 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | METHYL ISOBUTYL CARBINOL (METHYL AMYL ALCOHOL) | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/76 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Methyl isobutyl carbinol | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0422.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
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Flash Point |
106 °F (USCG, 1999), 105 °F, 105 °F (OPEN CUP), 41 °C, 106 °F | |
Record name | METHYL ISOBUTYL CARBINOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3942 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Methyl isobutyl carbinol | |
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Record name | 4-METHYL-2-PENTANOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1154 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | METHYL ISOBUTYL CARBINOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0665 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | METHYL ISOBUTYL CARBINOL (METHYL AMYL ALCOHOL) | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/76 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Methyl isobutyl carbinol | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0422.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
2 % (NIOSH, 2023), SOL IN ALC & ETHER., MISCIBLE WITH MOST COMMON ORG SOLVENTS., Water solubility of 1.64X10+4 mg/kg (experimental)., Solubility in water, g/100ml: 2, 2% | |
Record name | METHYL ISOBUTYL CARBINOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3942 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 4-METHYL-2-PENTANOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1154 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | METHYL ISOBUTYL CARBINOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0665 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | Methyl isobutyl carbinol | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0422.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
0.807 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8075 @ 20 °C/4 °C, % IN SATURATED AIR: 0.46 @ 20 °C; DENSITY OF SATURATED AIR: 1.01 (AIR= 1), Relative density (water = 1): 0.82, 0.81 | |
Record name | METHYL ISOBUTYL CARBINOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3942 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 4-METHYL-2-PENTANOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1154 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | METHYL ISOBUTYL CARBINOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0665 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | METHYL ISOBUTYL CARBINOL (METHYL AMYL ALCOHOL) | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/76 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Methyl isobutyl carbinol | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0422.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
Relative vapor density (air = 1): 3.5 | |
Record name | METHYL ISOBUTYL CARBINOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0665 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
3 mmHg (NIOSH, 2023), 2.8 [mmHg], 2.8 MM HG @ 20 °C, 3 mmHg | |
Record name | METHYL ISOBUTYL CARBINOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3942 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Methyl isobutyl carbinol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/552 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | 4-METHYL-2-PENTANOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1154 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | METHYL ISOBUTYL CARBINOL (METHYL AMYL ALCOHOL) | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/76 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Methyl isobutyl carbinol | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0422.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Color/Form |
COLORLESS LIQ, Colorless liquid. | |
CAS No. |
108-11-2 | |
Record name | METHYL ISOBUTYL CARBINOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3942 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 4-Methyl-2-pentanol | |
Source | CAS Common Chemistry | |
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Record name | 4-Methyl-2-pentanol | |
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Record name | 4-METHYL-2-PENTANOL | |
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Record name | 2-Pentanol, 4-methyl- | |
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Record name | 4-Methyl-2-pentanol | |
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Record name | 4-methylpentan-2-ol | |
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Record name | 4-METHYL-2-PENTANOL | |
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Record name | 4-METHYL-2-PENTANOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1154 | |
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Record name | METHYL ISOBUTYL CARBINOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0665 | |
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Record name | METHYL ISOBUTYL CARBINOL (METHYL AMYL ALCOHOL) | |
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Record name | 2-Pentanol, 4-methyl- | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh-rtecs/SA7026F0.html | |
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Melting Point |
less than -130 °F (USCG, 1999), -90 °C, -130 °F | |
Record name | METHYL ISOBUTYL CARBINOL | |
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Record name | 4-METHYL-2-PENTANOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1154 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | METHYL ISOBUTYL CARBINOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0665 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | METHYL ISOBUTYL CARBINOL (METHYL AMYL ALCOHOL) | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/76 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Methyl isobutyl carbinol | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0422.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the applications of 4-methyl-2-pentanol in analytical chemistry?
A1: this compound serves as a valuable solvent in analytical chemistry, particularly in solvent extraction techniques. It efficiently extracts specific metal ions, such as gold(III) [], tungsten(VI) [], and rhenium(VII) [], from acidic solutions, enabling their separation and analysis.
Q2: Is this compound utilized in any industrial processes?
A2: Yes, this compound is employed in the activation of copper catalysts used in the production of fine chemicals, including anti-aging agents. []
Q3: How does this compound contribute to the field of materials science?
A3: this compound acts as a porogenic diluent in the synthesis of monodisperse polymer beads for high-performance liquid chromatography (HPLC). It influences the pore size distribution and surface area of the resulting beads, impacting their separation capabilities. [] Additionally, it can be used as a diluent in the production of uniform poly(glycidyl methacrylate) porous microspheres via membrane emulsification-polymerization technology. []
Q4: Does this compound participate in any notable chemical reactions?
A4: this compound is a reactant in the Meerwein-Ponndorf reaction with (-)-isobornyloxymagnesium bromide, resulting in stereoselective reduction of methyl ketones, yielding chiral alcohols. []
Q5: What role does this compound play in heterogeneous catalysis?
A5: this compound serves as a model compound for studying the selective dehydration of secondary alcohols to alpha-olefins, a challenging transformation in heterogeneous catalysis. Research focuses on understanding the activity and selectivity of catalysts like yttria-stabilized zirconia (YSZ) in converting this compound to 4-methyl-1-pentene. []
Q6: Can this compound be produced through catalytic conversion?
A6: Yes, this compound can be produced through the asymmetric hydrogenation of 4-methyl-2-pentanone. Catalysts such as zeolite-supported gelatin-iron complexes [] and silica-supported alginic acid-L-glutamic acid-platinum complexes [] have been explored for this reaction.
Q7: How is this compound typically measured in air samples?
A7: A common method for determining this compound levels in workplace air involves solvent desorption-gas chromatography. This technique utilizes activated carbon tubes for sample collection, followed by desorption with a dichloromethane-methanol mixture and analysis via gas chromatography. []
Q8: What are some key physicochemical properties of this compound?
A8: Research has focused on characterizing the physicochemical properties of this compound, including its vapor-liquid and liquid-liquid equilibria with water. [] This information is crucial for understanding its behavior in various applications.
Q9: Have there been studies on the solubility of this compound?
A9: Yes, the solubility of various compounds, including anthracene [] and pyrene [], in binary solvent mixtures containing this compound has been investigated. These studies provide insights into the solvation behavior of these compounds in mixed solvent systems.
Q10: Are there any studies investigating the thermodynamic properties of this compound?
A10: Researchers have determined the standard molar enthalpies of vaporization for various branched alcohols, including this compound, using the transpiration method. [] These data contribute to a better understanding of the thermodynamic properties and behavior of these alcohols.
Q11: Does this compound have any known biological effects?
A11: Research indicates that this compound can potentiate chloroform-induced hepatotoxicity in rats. [] It also prolongs the duration of ethanol-induced loss of the righting reflex in mice. []
Q12: Has this compound been identified in any biological systems?
A12: Yes, this compound has been identified as a constituent of the volatilome produced by the rice leaf endophytic bacterium Microbacterium testaceum. []
Q13: Is there any information available regarding the environmental fate of this compound?
A13: While specific studies on the environmental degradation of this compound are limited within the provided research papers, its use as a potential green depressant in mineral flotation suggests it might be considered a more environmentally friendly alternative to traditional depressants like sodium cyanide. [, ]
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